molecular formula C16H18N4O3 B2515308 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine CAS No. 158399-80-5

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine

Cat. No.: B2515308
CAS No.: 158399-80-5
M. Wt: 314.345
InChI Key: DSOIQPVWYLFAAY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a nitro group attached to a pyridine ring, both of which are connected through a piperazine moiety. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the following steps:

    Nitration of 2-chloropyridine: The starting material, 2-chloropyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitropyridine.

    Substitution Reaction: The 2-chloro-5-nitropyridine is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 1-(2-Hydroxyphenyl)-4-(5-nitropyridin-2-yl)piperazine.

    Reduction: 1-(2-Methoxyphenyl)-4-(5-aminopyridin-2-yl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study the mechanisms of action of piperazine derivatives.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules for pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy and nitro groups play a crucial role in the binding affinity and selectivity of the compound towards these targets. The piperazine moiety provides a flexible scaffold that allows the compound to adopt various conformations, enhancing its interactions with the target sites.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the nitro group on the pyridine ring.

    1-(2-Hydroxyphenyl)-4-(5-nitropyridin-2-yl)piperazine: Has a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyphenyl)-4-(5-aminopyridin-2-yl)piperazine: Has an amino group instead of a nitro group.

Uniqueness

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-15-5-3-2-4-14(15)18-8-10-19(11-9-18)16-7-6-13(12-17-16)20(21)22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOIQPVWYLFAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320107
Record name 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

158399-80-5
Record name 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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